

Technical Master File: 3,3-Difluoropropan-1-amine Hydrochloride

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Compound of Interest

Compound Name: 3,3-Difluoropropan-1-amine
hydrochloride

CAS No.: 1010097-89-8

Cat. No.: B1421929

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Document Type: Technical Whitepaper & Synthesis Guide Subject: **3,3-Difluoropropan-1-amine hydrochloride** (CAS 1010097-89-8) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Part 1: Executive Summary & Strategic Utility

In the landscape of modern medicinal chemistry, **3,3-Difluoropropan-1-amine hydrochloride** represents a high-value "fluorine-walk" building block. Unlike its non-fluorinated analog (n-propylamine), this scaffold offers a precise tool for modulating the physicochemical properties of a lead compound without altering steric bulk significantly.

Its core utility lies in three mechanistic advantages:

- **pKa Modulation:** The electron-withdrawing effect of the -difluoro motif lowers the basicity of the primary amine, often improving oral bioavailability by increasing the fraction of uncharged species at physiological pH.

- **Metabolic Blocking:** The terminal C-H bonds of a propyl chain are common sites for CYP450-mediated oxidation. Fluorination at the C3 position effectively blocks this metabolic "soft spot," extending half-life ().
- **Lipophilicity Tuning:** It serves as a bioisostere for ethyl or propyl groups, allowing for the fine-tuning of LogD to optimize blood-brain barrier (BBB) penetration or reduce non-specific binding.

Part 2: Chemical Profile & Properties[1][2][3]

The following data consolidates physical and chemical identifiers for verification and quality control.

Property	Specification
IUPAC Name	3,3-Difluoropropan-1-amine hydrochloride
Common Name	3,3-Difluoropropylamine HCl
CAS Number	1010097-89-8
Molecular Formula	
Molecular Weight	131.55 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in Water, Methanol, DMSO
Melting Point	150–155 °C (Typical range for amine salts)
Storage	Hygroscopic; Store under inert gas (Ar/N ₂) at 2–8°C
SMILES	<chem>NCCC(F)F.Cl</chem>

Part 3: Synthesis Protocols

Two robust methodologies are presented below. Method A is preferred for laboratory-scale synthesis due to the availability of precursors and milder conditions. Method B is an alternative

route utilizing nucleophilic substitution.

Method A: Amide Reduction (Preferred Route)

Precursor: 3,3-Difluoropropanoic acid (or 3,3-difluoropropanamide) Mechanism: Conversion of carboxylic acid to amide, followed by reduction to amine.

Step-by-Step Protocol:

- Amide Formation:
 - Dissolve 3,3-difluoropropanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).
 - Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF at 0°C. Stir for 2 hours to generate the acid chloride.
 - Concentrate in vacuo to remove excess oxalyl chloride.
 - Re-dissolve in DCM and treat with excess aqueous Ammonia () or ammonia gas at 0°C.
 - Isolate 3,3-difluoropropanamide via extraction (EtOAc) and drying ().
- Reduction:
 - Reagent: Borane-Tetrahydrofuran complex (, 1M solution).
 - Procedure: Under Nitrogen atmosphere, add the amide (1.0 eq) to anhydrous THF.
 - Add (3.0 eq) dropwise at 0°C.
 - Heat to reflux for 4–6 hours (monitor via TLC/LCMS).

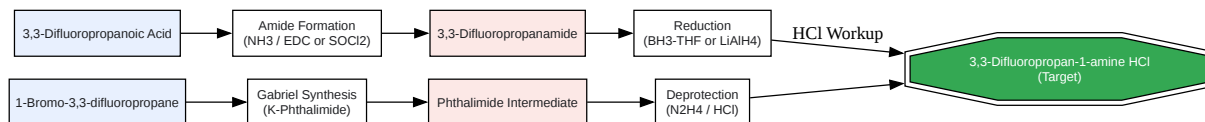
- Quench: Cool to 0°C and carefully add Methanol to destroy excess borane.
- Salt Formation:
 - Add concentrated HCl (or HCl in Dioxane) to the crude amine solution.
 - Reflux for 1 hour to cleave any boron-amine complexes.
 - Concentrate to dryness. Recrystallize the residue from Ethanol/Ether to yield **3,3-Difluoropropan-1-amine hydrochloride**.

Method B: Gabriel Synthesis

Precursor: 1-Bromo-3,3-difluoropropane Mechanism: Nucleophilic substitution followed by hydrazinolysis.

- Substitution:
 - React 1-bromo-3,3-difluoropropane (1.0 eq) with Potassium Phthalimide (1.1 eq) in DMF at 90°C for 12 hours.
 - Pour into water and filter the precipitated phthalimide intermediate.
- Deprotection:
 - Suspend the intermediate in Ethanol. Add Hydrazine Hydrate (2.0 eq).
 - Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.
 - Cool, filter off the solid, and acidify the filtrate with HCl.
 - Concentrate to obtain the target hydrochloride salt.

Synthesis Pathway Diagram



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Caption: Dual synthetic pathways for 3,3-Difluoropropan-1-amine HCl. Method A (top) is preferred for scalability.

Part 4: Applications in Drug Design

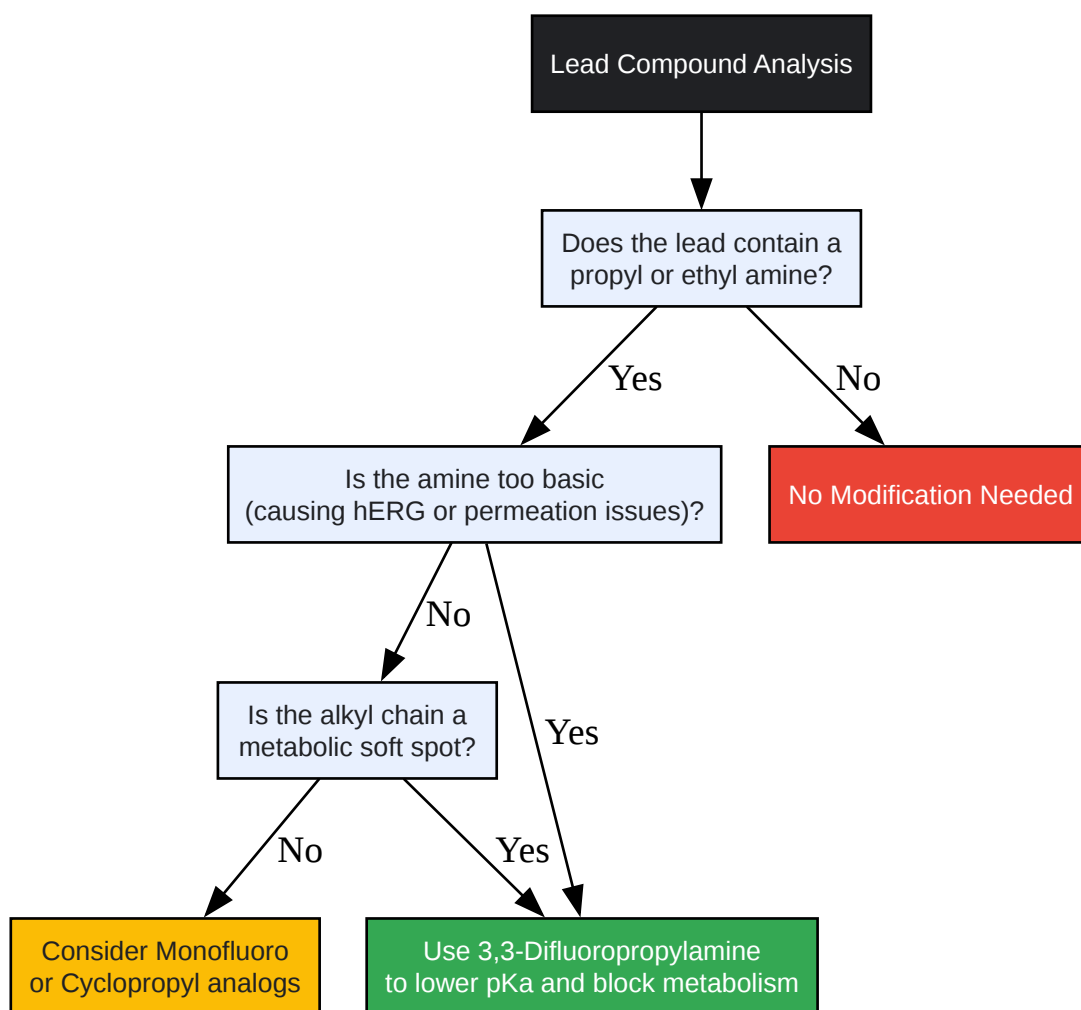
The "Fluorine Effect" in Lead Optimization

Replacing a propyl group with a 3,3-difluoropropyl group induces specific physicochemical changes.

Parameter	Effect of 3,3-Difluorination	Mechanistic Rationale
Basicity (pKa)	Decreases (to)	The electronegative fluorine atoms (-position) exert an inductive withdrawal () through the carbon chain, stabilizing the free base form over the protonated ammonium species.
Lipophilicity (LogD)	Modulates	While fluorine is lipophilic, the C-F bond is polar. The net effect often lowers LogD compared to a pure propyl chain, improving solubility while maintaining hydrophobic interactions.
Metabolic Stability	Increases	The C-F bond energy (approx. 116 kcal/mol) is significantly higher than C-H. Fluorination at the C3 position prevents oxidative dealkylation or hydroxylation at the terminus.

Decision Logic for Usage

Use the following logic flow to determine if this building block is appropriate for your lead series.



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Caption: Decision tree for implementing 3,3-difluoropropylamine in SAR campaigns.

Part 5: Handling & Safety Data

Hazard Classification (GHS):

- Signal Word: DANGER
- H314: Causes severe skin burns and eye damage.
- H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

- Respiratory: Use a NIOSH-approved respirator (N95 or P100) if dust formation is likely.
- Skin: Nitrile rubber gloves (min thickness 0.11 mm).
- Eyes: Tightly fitting safety goggles or face shield.

Emergency Protocols:

- Eye Contact: Rinse immediately with plenty of water for 15 minutes. Consult an ophthalmologist.
- Spill: Sweep up without creating dust. Neutralize residue with weak sodium bicarbonate solution before disposal.

References

- PubChem Compound Summary. (n.d.). **3,3-Difluoropropan-1-amine hydrochloride** (CID 50988719).[3] National Center for Biotechnology Information. Retrieved from [[Link](#)]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [[Link](#)]

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Sources

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- 2. [nbinno.com \[nbinno.com\]](#)
- 3. [1010097-89-8 | 3,3-Difluoropropan-1-amine hydrochloride - AiFChem \[aifchem.com\]](#)
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